N-benzyl-3,5,6-trifluoropyridin-2-amine

Lipophilicity Drug-likeness ADME

Researchers pursuing CNS or agrochemical leads often need a fluorinated pyridine with tunable lipophilicity and a removable protecting group. N-Benzyl-3,5,6-trifluoropyridin-2-amine directly addresses this gap: - XLogP3-AA of 3.3 enhances blood-brain barrier penetration and membrane permeability. - The benzyl group provides key π-stacking interactions in kinase ATP-binding pockets. - Deprotection-competent benzylamine NH enables efficient generation of primary amine libraries for diversification. Reliable supply with immediate global shipping from BenchChem.

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
CAS No. 189281-25-2
Cat. No. B1321548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5,6-trifluoropyridin-2-amine
CAS189281-25-2
Molecular FormulaC12H9F3N2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F
InChIInChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)
InChIKeyKHLIZFGDNXKGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,5,6-trifluoropyridin-2-amine: Fluorinated Pyridine Scaffold Overview


N-Benzyl-3,5,6-trifluoropyridin-2-amine (CAS 189281-25-2) is a fluorinated heterocyclic building block with the molecular formula C₁₂H₉F₃N₂ and a molecular weight of 238.21 g/mol [1]. It features a 2-aminopyridine core substituted with fluorine atoms at the 3-, 5-, and 6-positions, with a benzyl group on the amine nitrogen [1]. This specific substitution pattern confers distinct physicochemical properties, such as a computed XLogP3-AA of 3.3, which differentiates it from simpler N-alkyl or non-fluorinated analogs [1]. The compound is primarily used as a research intermediate in the synthesis of biologically active molecules for pharmaceutical and agrochemical discovery programs [1].

N-Benzyl-3,5,6-trifluoropyridin-2-amine: Irreplaceable in SAR Campaigns


Substituting N-benzyl-3,5,6-trifluoropyridin-2-amine with a close analog like N-methyl-3,5,6-trifluoropyridin-2-amine or the non-fluorinated N-benzylpyridin-2-amine is not feasible for structure-activity relationship (SAR) studies without risking a fundamental change in molecular properties. The trifluorinated core significantly increases lipophilicity (XLogP3-AA of 3.3 for the benzyl compound vs. a predicted LogP of ~2.5 for the non-fluorinated N-benzylpyridin-2-amine) [1][2]. This change alters membrane permeability and target binding kinetics. Similarly, replacing the benzyl group with a methyl group removes critical hydrophobic and π-stacking interactions, which can be essential for potency against biological targets like kinases or GPCRs. The quantitative evidence below confirms that these structural differences lead to measurable, divergent properties that directly impact scientific selection.

N-Benzyl-3,5,6-trifluoropyridin-2-amine: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The calculated partition coefficient (XLogP3-AA) of N-benzyl-3,5,6-trifluoropyridin-2-amine is 3.3, which is significantly higher than that of the non-fluorinated comparator N-benzylpyridin-2-amine, which has a reported LogP of 2.47–2.7 [1][2]. This increase in lipophilicity by approximately 0.6–0.8 LogP units is a direct consequence of the 3,5,6-trifluoro substitution.

Lipophilicity Drug-likeness ADME

Molecular Weight and Heavy Atom Count vs. N-Methyl Analog

N-Benzyl-3,5,6-trifluoropyridin-2-amine has a molecular weight of 238.21 g/mol and a heavy atom count of 17, whereas the N-methyl analog (CAS 189281-27-4) has a molecular weight of 162.11 g/mol and a heavy atom count of 12 [1]. This difference of 76.1 g/mol is due to the benzyl versus methyl substituent on the amine.

Molecular weight Lead-likeness Fragment-based screening

Rotatable Bond Count and Flexibility vs. Primary Amine

The target compound contains 3 rotatable bonds, compared to 0 rotatable bonds for the unsubstituted 3,5,6-trifluoropyridin-2-amine (CAS 3534-50-7) [1][2]. The additional rotatable bonds come from the benzyl group attachment, which introduces conformational degrees of freedom absent in the primary amine.

Conformational flexibility Molecular rigidity Target binding

Polar Surface Area Comparison vs. Non-Fluorinated Analog

The topological polar surface area (tPSA) of N-benzyl-3,5,6-trifluoropyridin-2-amine is 24.9 Ų, which is identical to the tPSA of non-fluorinated N-benzylpyridin-2-amine (also 24.9 Ų) [1][2]. This demonstrates that the fluorination pattern does not alter the core PSA, meaning differences in permeability between these two compounds are driven solely by lipophilicity.

Polar surface area Cellular permeability Oral bioavailability

N-Benzyl-3,5,6-trifluoropyridin-2-amine: Optimal Application Scenarios


CNS Drug Discovery: Enhanced Lipophilicity Scaffold

N-Benzyl-3,5,6-trifluoropyridin-2-amine's XLogP3-AA of 3.3 and molecular weight of 238.21 g/mol position it as a lead-like scaffold for CNS targets [1]. Its higher lipophilicity relative to non-fluorinated analogs supports better blood-brain barrier penetration, making it a preferred starting point for CNS-focused medicinal chemistry programs where simple N-benzylpyridin-2-amines would be too polar.

Kinase Inhibitor Fragment Growing

The benzyl group of this compound provides a key π-stacking interaction that is absent in N-methyl-3,5,6-trifluoropyridin-2-amine [1]. In fragment-based drug discovery (FBDD), the additional heavy atoms and rotational bonds allow for more effective sampling of hydrophobic back pockets in kinase ATP-binding sites, as evidenced by the compound's 17 heavy atoms compared to 12 for the N-methyl analog.

Agrochemical Intermediate with Optimized LogP

For the synthesis of novel herbicides and fungicides where a trifluoropyridine moiety is required, N-benzyl-3,5,6-trifluoropyridin-2-amine offers a LogP of 3.3, which is within the optimal range for foliar uptake [1]. This is a distinct advantage over the less lipophilic primary amine 3,5,6-trifluoropyridin-2-amine, which lacks the benzyl hydrophobic anchor necessary for efficient cuticular penetration.

Diversity-Oriented Synthesis via Deprotectable Benzylamine Handle

The compound's benzylamine NH is a synthetic handle that can be deprotected to reveal the primary 3,5,6-trifluoropyridin-2-amine for further diversification. This offers an advantage over N-methyl-3,5,6-trifluoropyridin-2-amine, where deprotection is not possible, making the benzyl-protected version a more versatile starting material for generating structurally diverse screening libraries.

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